molecular formula C29H51O5P B1665718 alpha-Tocopherol phosphate CAS No. 38976-17-9

alpha-Tocopherol phosphate

Cat. No.: B1665718
CAS No.: 38976-17-9
M. Wt: 510.7 g/mol
InChI Key: JUIUXBHZFNHITF-IEOSBIPESA-N
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Description

Alpha-tocopherol phosphate is a phosphorylated derivative of alpha-tocopherol, a member of the vitamin E family. This compound is known for its antioxidant properties and plays a crucial role in protecting cells from oxidative damage. It is naturally found in biological tissues and fluids and is used in various applications, including cosmetics and pharmaceuticals .

Mechanism of Action

Target of Action

Alpha-Tocopherol phosphate (α-TP) is a member of the vitamin E family and is lipid-soluble . It primarily targets the cellular membranes of organisms, where it plays a key role in a variety of metabolic processes . It can maintain the integrity and fluidity of photosynthesizing membranes .

Mode of Action

This compound interacts with its targets by neutralizing lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity by retaining membranous structural components under environmental constraints . Additionally, α-TP induces cellular signaling pathways within biological membranes .

Biochemical Pathways

The biosynthesis of α-TP takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis in photosynthetic organisms occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

It is known that α-tp is detectable at appreciable levels in the plasma after supplementation . There is inadequate data on the plasma concentrations of α-TP that are sufficient to demonstrate significant physiological effect . Biodistribution studies show their accumulation in vital organs of the body .

Result of Action

Many effects of α-TP have been described. In cell culture, α-TP affects proliferation, apoptosis, signal transduction, and gene expression . In animal studies, α-TP prevents atherosclerosis, ischemia/reperfusion injury, and induces hippocampal long-term potentiation .

Action Environment

The action of α-TP can be influenced by various environmental factors. For instance, α-TP biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Currently, exogenous application of α-TP has been widely reported as a potential means of promoting resistance in plants to a variety of stressful environments .

Biochemical Analysis

Biochemical Properties

Alpha-Tocopherol Phosphate’s putative biochemical activities are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues . It plays a key role in a variety of plant metabolic processes throughout the ontogeny of plants .

Cellular Effects

This compound can maintain the integrity and fluidity of photosynthesizing membranes . It can also neutralize lipid peroxy radicals, consequently blocking lipid peroxidation by quenching oxidative cations . It preserves membrane integrity by retaining membranous structural components under environmental constraints such as water deficiency, high salt content, toxic metals, high/low temperatures, and radiations . This compound also induces cellular signaling pathways within biological membranes .

Molecular Mechanism

The molecular mechanisms of this compound are linked with the formation of tocopherol quinone species, which subsequently undergo degradation and recycling within cells/tissues .

Temporal Effects in Laboratory Settings

The biosynthesis of this compound varies during growth and developmental stages as well as under different environmental conditions .

Metabolic Pathways

This compound’s biosynthesis involves two metabolic pathways: the first is via homogentistic acid through the cytosolic shikimate pathway to produce the aromatic ring of the tocopherol molecule, whereas the second is the plastid methylerythritol phosphate pathway for the tocopherol tail (phytyl diphosphate) synthesis .

Transport and Distribution

This compound has been used to study its molecular mechanisms and transport across the plasma membrane .

Subcellular Localization

The biosynthesis of this compound occurs in the chloroplast (envelope, thylakoid membranes, and plastoglobuli), but occasionally it may occur also in the protoplast and vacuole of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-tocopherol phosphate can be synthesized through the phosphorylation of alpha-tocopherol. The process involves the reaction of alpha-tocopherol with phosphoric acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to ensure the solubility of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the desired product. The final product is then subjected to quality control tests to ensure its purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: Alpha-tocopherol phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha-tocopherol phosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Alpha-tocopherol: The non-phosphorylated form of alpha-tocopherol phosphate, known for its antioxidant properties.

    Beta-tocopherol: Another member of the vitamin E family with similar antioxidant activities but different biological effects.

    Gamma-tocopherol: Known for its ability to trap reactive nitrogen species, providing additional protective effects.

    Delta-tocopherol: Exhibits strong antioxidant activity and is studied for its potential health benefits

Uniqueness: this compound is unique due to its phosphorylated structure, which enhances its solubility in water and its ability to interact with cellular components. This makes it more effective in certain applications compared to its non-phosphorylated counterparts .

Properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H51O5P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29/h20-22H,9-19H2,1-8H3,(H2,30,31,32)/t21-,22-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIUXBHZFNHITF-IEOSBIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50221445, DTXSID50902489
Record name D-alpha-Tocopherol phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-alpha-Tocopheryl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38976-17-9, 71276-50-1
Record name DL-α-Tocopheryl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38976-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Tocopherol phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-alpha-Tocopherol phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-alpha-Tocopherol phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50221445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-alpha-Tocopheryl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50902489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2R-(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.284
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Record name .ALPHA.-TOCOPHEROL PHOSPHATE, D-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name .ALPHA.-TOCOPHEROL PHOSPHATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7Q15MLX1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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